molecular formula C28H19FN2O5 B3681681 (5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3681681
M. Wt: 482.5 g/mol
InChI Key: LJBVRPYQHRRXEL-BUVRLJJBSA-N
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Description

The compound “(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that features a combination of aromatic rings, a diazinane trione core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the diazinane trione core, the introduction of the aromatic substituents, and the final coupling reactions. Common synthetic methods might include:

    Formation of the diazinane trione core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of aromatic substituents: This might be achieved through Friedel-Crafts alkylation or acylation reactions.

    Final coupling reactions: These could involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production would likely scale up these laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques, high-throughput screening of catalysts, and advanced purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to quinone derivatives.

    Reduction: Reduction reactions might target the carbonyl groups in the diazinane trione core, potentially forming alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents could be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules, a ligand in coordination chemistry, or a probe in mechanistic studies.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate, undergoing further studies to determine its efficacy, toxicity, and pharmacokinetics.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it has pharmacological activity, it might interact with specific receptors or signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[2-[(3-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
  • (5E)-5-[[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O5/c29-19-6-3-4-17(14-19)16-36-25-13-8-18-5-1-2-7-22(18)23(25)15-24-26(33)30-28(35)31(27(24)34)20-9-11-21(32)12-10-20/h1-15,32H,16H2,(H,30,33,35)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBVRPYQHRRXEL-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)OCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)OCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione

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